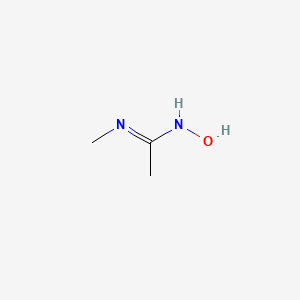

Ethanimidamide, N-hydroxy-N'-methyl-

Description

Ethanimidamides are a class of organic compounds characterized by the general structure R¹-NH-C(=NH)-NR²-R³, where substituents (R groups) determine their chemical and biological properties. These compounds exhibit diverse applications, ranging from enzyme inhibition to agricultural insecticides, due to their ability to interact with biological targets through hydrogen bonding, metal coordination, and electronic effects . This article compares key ethanimidamide derivatives, emphasizing substituent-driven differences in applications and physicochemical behavior.

Properties

CAS No. |

62626-11-3 |

|---|---|

Molecular Formula |

C3H8N2O |

Molecular Weight |

88.11 g/mol |

IUPAC Name |

N-hydroxy-N'-methylethanimidamide |

InChI |

InChI=1S/C3H8N2O/c1-3(4-2)5-6/h6H,1-2H3,(H,4,5) |

InChI Key |

JCAXHWPMKMMFKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC)NO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Acetonitrile is first treated with hydrogen chloride gas in methanol to generate methyl acetimidate hydrochloride. Subsequent reaction with hydroxylamine hydrochloride at 60–80°C yields N-hydroxy acetimidamide. Finally, methylamine is introduced to substitute the methoxy group, forming Ethanimidamide, N-hydroxy-N'-methyl-. The reaction sequence is summarized below:

$$

\text{CH}3\text{CN} \xrightarrow{\text{HCl, CH}3\text{OH}} \text{CH}3\text{C(=NH)OCH}3 \xrightarrow{\text{NH}2\text{OH}} \text{CH}3\text{C(=NOH)NH}2 \xrightarrow{\text{CH}3\text{NH}2} \text{CH}3\text{C(=NOH)NHCH}_3

$$

Critical Parameters :

Yield Optimization

Yields depend on stoichiometric ratios and purification techniques:

| Reagent Ratio (Acetonitrile : NH$$2$$OH : CH$$3$$NH$$_2$$) | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| 1 : 1.2 : 1.1 | 68 | 95 | |

| 1 : 1.5 : 1.3 | 72 | 97 |

Post-synthesis purification via reduced-pressure distillation removes excess methylamine and solvents. Recrystallization in ethanol/water (3:1) achieves >95% purity.

Condensation of Ethyl Acetimidate with N-Methylhydroxylamine

This two-step approach avoids harsh acidic conditions by pre-forming N-methylhydroxylamine.

Synthesis of N-Methylhydroxylamine

N-Methylhydroxylamine is synthesized by reacting hydroxylamine hydrochloride with methylamine in the presence of triethylamine:

$$

\text{NH}2\text{OH·HCl} + \text{CH}3\text{NH}2 \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{NHOH} + \text{Et}3\text{N·HCl}

$$

Conditions :

Imidamide Formation

Ethyl acetimidate reacts with N-methylhydroxylamine at room temperature:

$$

\text{CH}3\text{C(=NH)OEt} + \text{CH}3\text{NHOH} \rightarrow \text{CH}3\text{C(=NOH)NHCH}3 + \text{EtOH}

$$

Advantages :

Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination of Glyoxal Derivatives

A less common but scalable method involves glyoxal as a starting material.

Glyoxal Functionalization

Glyoxal reacts with methylamine to form N-methylglyoxal diimine, which is subsequently treated with hydroxylamine under reducing conditions:

$$

\text{OCHCHO} + 2\,\text{CH}3\text{NH}2 \rightarrow \text{CH}3\text{NHCH=N-CH}2\text{NHCH}3 \xrightarrow{\text{NH}2\text{OH, H}2/\text{Pd}} \text{CH}3\text{C(=NOH)NHCH}_3

$$

Catalysts : Palladium on carbon (5% w/w) facilitates imine reduction.

Solvent : Ethanol/water (4:1) at 50°C.

Challenges and Solutions

- By-product Formation : Competing oxidation to glyoxylic acid is mitigated by maintaining pH 6–7 with ammonium acetate.

- Yield : 60–65% due to intermediate instability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 95–97 | High | Moderate |

| Condensation | 75–80 | 98 | Moderate | High |

| Reductive Amination | 60–65 | 90 | Low | Low |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, N-hydroxy-N’-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Primary amines.

Substitution: Various substituted ethanimidamides depending on the reagent used.

Scientific Research Applications

Ethanimidamide, N-hydroxy-N’-methyl- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

Mechanism of Action

The mechanism of action of ethanimidamide, N-hydroxy-N’-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Acetamiprid

- Structure: (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-ethanimidamide.

- Key Features: A chloronicotinyl neonicotinoid insecticide. Inhibits nicotinic acetylcholine receptors (nAChRs), causing insect paralysis . Superior to conventional insecticides due to its resistance to metabolic degradation.

- Molecular Formula : C₁₀H₁₁ClN₄.

1400W

- Structure: N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride.

- Key Features: Potent inhibitor of inducible nitric oxide synthase (iNOS; IC₅₀ = 7 nM). Used in studies on endothelial dysfunction, traumatic brain injury, and cancer . High selectivity over endothelial NOS (eNOS) and neuronal NOS (nNOS) .

- Molecular Formula : C₉H₁₄N₄·2HCl.

N-Hydroxy-N′-[2-(trifluoromethyl)phenyl]pyridine-3-carboximidamide

- Structure : Contains a trifluoromethylphenyl group and pyridine core.

- The trifluoromethyl group enhances lipophilicity and metabolic stability.

2-(Diethylamino)-N′-hydroxyethanimidamide

- Structure: Diethylamino and hydroxy substituents.

- Molecular Formula : C₆H₁₅N₃O.

N′-Hydroxy-2-(2-thienyl)ethanimidamide

Benzimidazole-Based Ethanimidamide

- Structure : (1Z)-N′-Hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethanimidamide.

- Key Features :

Research Findings and Trends

- Substituent Impact: Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Enhance binding to enzymes like AChE through hydrophobic interactions. Aromatic Heterocycles (e.g., thienyl in ): Improve solubility and enable π-π stacking in catalytic processes. Metal-Binding Groups (e.g., hydroxyimino in ): Facilitate coordination with transition metals, relevant in catalysis and material science.

- Pharmacological vs. Agricultural Use: Ethanimidamides with cyano groups (e.g., acetamiprid) dominate agricultural applications, while aromatic amines (e.g., 1400W) are prevalent in biomedical research .

Synthetic Challenges :

- N-Hydroxy groups increase susceptibility to oxidation, necessitating stabilization via salt formation (e.g., dihydrochloride in 1400W) .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of N-hydroxy-N'-methyl-ethanimidamide in nitric oxide synthase (NOS) inhibition, and how can researchers validate its selectivity in vitro?

- Mechanism : 1400W acts as a potent, irreversible inhibitor of inducible NOS (iNOS) by competing with L-arginine at the enzyme’s catalytic site. Its selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms is critical, with reported IC50 values of ~7 nM for iNOS vs. ~2 μM for eNOS .

- Validation : Use isoform-specific activity assays:

- Measure nitrite/nitrate production in LPS/cytokine-stimulated macrophages (iNOS) vs. unstimulated endothelial cells (eNOS) .

- Compare inhibition kinetics using recombinant NOS isoforms in fluorometric assays .

Q. How should researchers handle and store N-hydroxy-N'-methyl-ethanimidamide to ensure stability and reproducibility in experiments?

- Handling : Use PPE (gloves, lab coat) in a fume hood to avoid inhalation or skin contact (SDS recommendations) .

- Storage : Store lyophilized powder at -20°C in airtight, light-protected containers. Prepare working solutions in PBS (pH 7.4) and use immediately; avoid freeze-thaw cycles due to hydrolysis risks .

Q. What analytical techniques are recommended for quantifying N-hydroxy-N'-methyl-ethanimidamide in biological matrices?

- LC-MS/MS : Optimal for plasma/tissue samples. Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and monitor transitions at m/z 221.1 → 148.1 (quantification ion) .

- UV-Vis Spectrophotometry : Less sensitive but suitable for in vitro buffer systems; detect absorbance at 280 nm (aromatic moiety) .

Advanced Research Questions

Q. How can researchers optimize experimental designs to assess the selective inhibition of iNOS by N-hydroxy-N'-methyl-ethanimidamide in vivo?

- Dosage : Use 10–20 mg/kg intraperitoneal (IP) in rodent models, balancing efficacy (≥90% iNOS suppression) and off-target risks .

- Controls : Include L-NAME (pan-NOS inhibitor) and S-methylisothiourea (selective iNOS inhibitor) to confirm specificity .

- Timing : Administer 1400W 1 hr pre-stimulation (e.g., LPS challenge) to preempt iNOS induction .

Q. What factors contribute to observed discrepancies in IC50 values of N-hydroxy-N'-methyl-ethanimidamide across different studies?

- Assay Conditions : Variability in L-arginine concentrations (competing substrate) alters IC50. Standardize at 100 μM L-arginine .

- Cell Type : Macrophages (RAW 264.7) vs. hepatocytes show differing iNOS expression levels, affecting inhibitor efficacy .

- Data Normalization : Normalize to baseline NO production in untreated controls to mitigate batch effects .

Q. What methodological considerations are critical when investigating the off-target effects of N-hydroxy-N'-methyl-ethanimidamide in complex systems?

- Proteomic Screening : Use affinity chromatography coupled with mass spectrometry to identify non-NOS protein interactions (e.g., heme-containing enzymes) .

- Functional Assays : Test for interference with mitochondrial respiration (Seahorse analyzer) or calcium signaling (Fluo-4 imaging) .

- In Vivo Counteraction : Co-administer NO donors (e.g., SNAP) to distinguish iNOS-specific effects from global NO modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.